
(1S)-1-(4-isopropylphenyl)ethanol
Overview
Description
(1S)-1-(4-isopropylphenyl)ethanol, also known as IPPE, is a compound derived from phenylacetic acid and isopropanol. It is a chiral alcohol with a molecular weight of 188.26 g/mol, and is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals. IPPE has multiple applications in the fields of organic synthesis and biochemistry, and has been studied extensively in recent years.
Scientific Research Applications
Theoretical Studies and Catalyst Development
- Theoretical prediction and computational studies have been utilized to understand the selectivity in kinetic resolution of secondary alcohols, highlighting the application of (1S)-1-(4-isopropylphenyl)ethanol in catalyzed esterification reactions. Such studies facilitate the improvement of catalyst design for enhanced selectivity and efficiency in reactions involving secondary alcohols (Larionov et al., 2012).
Biocatalytic Applications
- Biocatalysis presents an efficient method for the synthesis of optically pure (R)-1-[4-(trifluoromethyl)phenyl]ethanol, demonstrating the role of recombinant Escherichia coli in the asymmetric reduction of acetophenone derivatives. This method emphasizes the potential for biocatalytic processes in the preparation of important pharmaceutical intermediates with excellent enantioselectivity (Chen et al., 2019).
Carbonylation Processes
- Research on carbonylation reactions using homogeneous catalyst systems for the production of 2‐arylpropionic acids, including the transformation of 1-(4-isobutylphenyl)ethanol, underlines its utility in synthesizing compounds like ibuprofen. Such studies underscore the versatility of this compound in facilitating key steps in the synthesis of non-steroidal anti-inflammatory drugs (Seayad et al., 1999).
Optical Material Studies
- The investigation of optical constants of alcohols like ethanol and isopropanol for material science applications suggests potential research avenues for this compound in understanding its physical-chemical properties relevant to nanoparticle suspensions and optical materials (Sani & Dell’Oro, 2016).
Environmental and Energy Applications
- Studies on the kinetics of oxidation of lignin model compounds and the reaction mechanism for hydrocarbon formation from methanol indicate the broader relevance of this compound in environmental chemistry and renewable energy resources. These research efforts provide insights into the degradation of complex organic molecules and the synthesis of hydrocarbons from alternative feedstocks (Nie et al., 2014), (Dahl & Kolboe, 1994).
properties
IUPAC Name |
(1S)-1-(4-propan-2-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWMXVJCBUKVQH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346585-61-3 | |
| Record name | (1S)-1-[4-(propan-2-yl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Carbamoylmethyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1519053.png)
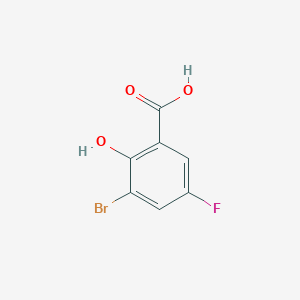
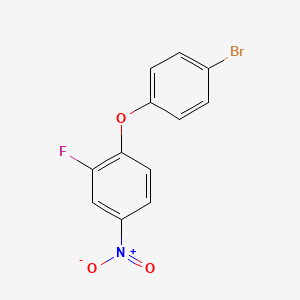
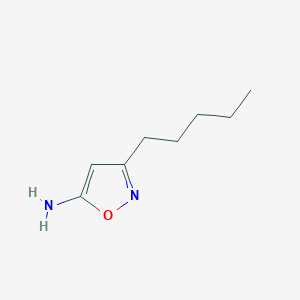
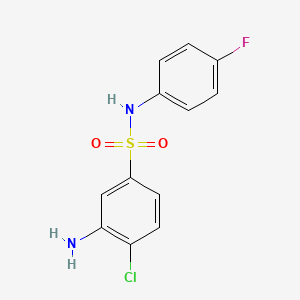

![2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B1519064.png)
![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519065.png)
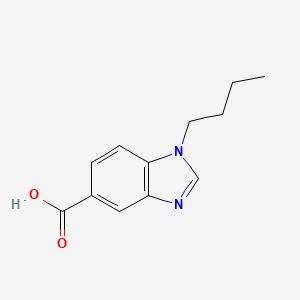
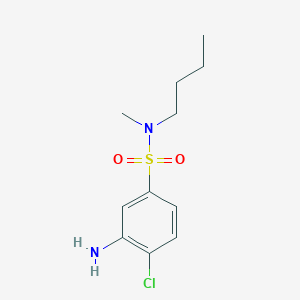
![5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine](/img/structure/B1519069.png)

